molecular formula C41H62O12 B3002687 Ilekudinchoside D CAS No. 1239453-11-2

Ilekudinchoside D

Cat. No.: B3002687
CAS No.: 1239453-11-2
M. Wt: 746.935
InChI Key: QTRIRAUZWBJZCA-OOAIVQSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ilekudinchoside D involves multiple steps, typically starting from naturally occurring triterpenoids. The synthetic routes often include glycosylation reactions to attach sugar moieties to the triterpenoid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Ilekudinchoside D undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triterpenoid structures with altered functional groups .

Scientific Research Applications

Ilekudinchoside D has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ilekudinchoside D involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but initial studies suggest that it may interact with proteins involved in these pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Ilekudinchoside D is part of a larger family of triterpenoid saponins, which includes compounds like Ilekudinchoside E, stellatosides, and thurberoside . Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and the presence of distinct functional groups.

Properties

IUPAC Name

(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O12/c1-20-26(43)28(45)29(46)32(50-20)52-30-27(44)22(42)19-49-33(30)51-25-12-13-36(4)23(35(25,2)3)11-14-38(6)24(36)10-9-21-31-40(8,48)39(7)16-18-41(31,34(47)53-39)17-15-37(21,38)5/h9-10,20,22-30,32-33,42-46,48H,11-19H2,1-8H3/t20-,22-,23?,24?,25-,26-,27-,28+,29+,30+,32-,33-,36-,37+,38+,39-,40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRIRAUZWBJZCA-OOAIVQSXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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